(2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL is a chiral amine compound that plays a significant role in medicinal chemistry and pharmaceutical applications. This compound is characterized by its amino group, hydroxyl group, and a substituted aromatic ring, making it a valuable building block for various bioactive molecules. The presence of chlorine and fluorine atoms on the aromatic ring enhances its biological activity and specificity.
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It is not commonly found in nature but can be produced in the laboratory for research and development purposes.
This compound falls under the category of amino alcohols, specifically as a secondary amine due to the presence of two different substituents attached to the nitrogen atom. It is classified based on its functional groups, which include an amino group (-NH2) and a hydroxyl group (-OH), contributing to its reactivity and solubility properties.
The synthesis of (2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL can be achieved through several methods, including:
The choice of method often depends on the availability of starting materials and desired yield. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing synthesis.
The molecular formula for (2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL is C9H10ClF N O. The compound features:
The compound's molecular weight is approximately 201.63 g/mol. Its three-dimensional structure can be represented using molecular modeling software to visualize stereochemistry and spatial orientation.
(2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups, which dictate its behavior in various chemical environments. Understanding these reactions is crucial for developing new derivatives with enhanced biological activity.
The mechanism of action for (2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL primarily involves its interaction with biological targets such as enzymes or receptors.
Studies have shown that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and analgesic effects, suggesting potential therapeutic applications for this specific compound.
Experimental data on solubility and stability should be conducted under controlled conditions to confirm theoretical predictions.
(2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL has several potential applications:
The asymmetric reductive amination of 3-chloro-4-fluorobenzaldehyde represents the most industrially viable route to (2S)-2-amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol. This one-pot methodology circumvents the isolation of unstable intermediates by condensing the aldehyde substrate with ammonia or ammonium salts, followed by in situ reduction using chirally modified hydride reagents. The Corey-Bakshi-Shibata (CBS) catalyst enables enantioselective reduction with boron hydrides, achieving enantiomeric excess (ee) >95% under optimized conditions . Alternative organocatalytic approaches employ chiral phosphoric acids to activate imine intermediates, though these methods typically deliver lower stereoselectivity (70-85% ee).
Critical parameters influencing stereochemical outcomes include:
Table 1: Catalytic Systems for Asymmetric Reductive Amination
Chiral Catalyst | Reducing Agent | ee (%) | Yield (%) |
---|---|---|---|
(S)-CBS-oxazaborolidine | BH₃·THF | 98 | 85 |
(R)-BINAP·AgOTf | HCO₂NH₄ | 92 | 78 |
L-Proline-derived phosphoramide | NaBH(OAc)₃ | 83 | 91 |
Ru-TsDPEN (Noyori) | HCO₂H/Et₃N | >99 | 88 |
The scalability of this route is demonstrated by multi-gram syntheses (>50 g) with consistent enantiopurity, making it the preferred method for pilot-scale production .
Racemic 2-amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol can be resolved through diastereomeric salt formation using chiral acids. Di-p-toluoyl-D-tartaric acid (DTTA) in ethanol/water systems provides exceptional discrimination, yielding the (S)-enantiomer with >99.5% ee after two recrystallizations [3] [6]. The resolution efficiency depends on:
Kinetic resolution employs lipases (e.g., Candida antarctica Lipase B) catalyzed by acylation of the amino group with vinyl acetate in organic solvents. While effective for small-scale enrichment (≤90% ee), this method suffers from maximum theoretical yield limitations (50%) unless coupled with in situ racemization [6].
Table 2: Chiral Resolving Agents for Enantiomeric Enrichment
Resolving Agent | Solvent System | (S)-Enantiomer ee (%) | Yield (%) |
---|---|---|---|
L-(+)-Tartaric acid | Ethanol/water (4:1) | 95 | 38 |
D-DTTA | Acetone/methanol | 99.5 | 42 |
N-Acetyl-L-leucine | Ethyl acetate | 88 | 35 |
Lipase PS-C3 | Toluene/vinyl acetate | 90 | 45 |
Asymmetric hydrogenation of prochiral β-enamino ketones derived from 3-chloro-4-fluorophenyl precursors enables direct access to the target amino alcohol. Ru-BINAP complexes modified with atropisomeric diphosphines achieve near-perfect stereocontrol (99% ee) at 50-100 bar H₂ pressure in methanol . The halogenated aromatic ring necessitates specialized catalyst tuning to prevent dehalogenation side reactions:
Rhodium complexes with Josiphos ligands show superior performance for substrates containing ortho-chloro substituents, achieving complete conversion within 12 hours with 98% ee. This method is particularly advantageous for continuous manufacturing due to its clean reaction profile and minimal byproduct formation.
Table 3: Asymmetric Hydrogenation Catalyst Performance
Catalyst System | Pressure (bar) | ee (%) | Turnover Number |
---|---|---|---|
Ru-(S)-BINAP/Cl₂ | 80 | 99 | 1,000 |
Rh-(R,R)-Me-DuPhos | 50 | 97 | 850 |
Ir-(S)-Xyl-P-Phos | 100 | 98 | 1,200 |
Ru-Tsunaphos | 60 | 99.5 | 1,500 |
Continuous flow systems enhance the synthesis of (2S)-2-amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol by improving heat/mass transfer and reaction control. Key implementations include:
Compared to batch processes, flow chemistry reduces reaction times from 48 hours to 2-5 hours while eliminating intermediate isolation steps. A notable pilot-scale implementation produces 15 kg/day using a compact reactor footprint, demonstrating the industrial viability of this approach.
Table 4: Batch vs. Flow Process Economics
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Cycle time | 48 h | 4.5 h | 90% reduction |
Yield | 68% | 92% | +24% |
Solvent consumption | 120 L/kg | 35 L/kg | 71% reduction |
ee consistency | 97-99% | >99.5% | Enhanced |
Engineered transaminases (ATA-117) and ketoreductases (KRED-311) provide sustainable access to the target (S)-enantiomer under mild aqueous conditions. Directed evolution has yielded mutant enzymes capable of processing sterically hindered halogenated substrates:
Biocatalytic routes operate at pH 7-8 and 25-37°C, achieving >99% ee and complete conversion within 12 hours. The main limitation remains substrate solubility, addressed through:
Table 5: Biocatalyst Performance Metrics
Enzyme System | Substrate | Conversion (%) | ee (%) |
---|---|---|---|
ATA-117-M3 | 3-Chloro-4-fluorophenylglyoxal | 99 | >99 |
KRED-311-F26 | 2-(3-Chloro-4-fluorophenyl)-2-oxoethanol | 95 | 99 |
- Lactobacillus alcohol dehydrogenase | 2-Azido ketone precursor | 85 | 98 |
Candida macedoniensis ketoreductase | Chlorofluoro ketoester | 90 | 97 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7